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The selective autophagy of the endoplasmic reticulum, termed ER-phagy, is a critical cellular
process for maintaining ER homeostasis and mitigating ER stress. Two key receptors
implicated in this pathway are Reticulophagy Regulator 1 (RETREGL1), also known as
FAM134B, and Cell Cycle Progression 1 (CCPG1). While both orchestrate the removal of ER
fragments, they exhibit distinct mechanisms and physiological roles. This guide provides an
objective comparison of RETREG1 and CCPG1, supported by experimental data, to aid
researchers in discerning their specific functions in ER-phagy.

At a Glance: Key Distinctions
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Feature

RETREG1 (FAM134B)

CCPG1

Primary Function

General ER-phagy, ER

membrane remodeling

Selective ER-phagy of luminal

proteins

Key Structural Domain

Reticulon Homology Domain
(RHD)

Large ER luminal domain with
Cargo-Interacting Regions
(CIRS)

Mechanism of Action

Induces ER membrane

curvature and fragmentation

Acts as a bispecific receptor
for ER luminal cargo and the

autophagosome

Core Interacting Partners

LC3/GABARAP family proteins

LC3/GABARAP family
proteins, FIP200

Regulation by ER Stress

Upregulated to alleviate

general ER stress

Transcriptionally induced by
ER stress to clear aggregated

luminal proteins

Quantitative Data Summary

The following tables summarize the available quantitative data for RETREG1 and CCPG1,

providing a basis for their comparative functional assessment.

Table 1: Binding Affinities of ER-phagy Receptors to Autophagy Core Machinery
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Binding Dissociation
Receptor Method Reference
Partner Constant (Kd)
CCPG1 (FIR2 FIP200 (Claw Fluorescence
) ) o 12.34 £ 1.47 uyM [1]
motif) domain) Polarization
Significantly
Phospho-CCPG1  FIP200 (Claw Fluorescence stronger than (2]
(p-FIR2) domain) Polarization non-
phosphorylated
CCPGL1 (FIR2 Fluorescence
) GABARAP ~27 UM [2]
motif) Spectroscopy
Phospho-CCPG1 Fluorescence
GABARAP ~9 uM 2]
(p-FIR2) Spectroscopy
Not explicitly
RETREGL1 (LIR _
LC3/GABARAP found in search -

motif)

results

Table 2: Functional Impact of RETREG1 and CCPGL1 on Cellular Processes
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Cellular
Receptor Assay
Process

Quantitative
Reference
Measurement

Alleviation of ER
RETREG1 Western Blot
Stress

Overexpression
mitigates the
increase in p-
IRE1-a, GRP78,
caspase-12, and
CHOP upon

glucose

[3]

deprivation.

Cell Viability
RETREG1 CCK-8 Assay
under ER Stress

Overexpression
protects against
glucose

. [3]
deprivation-
induced cell

injury.

Knockout of

CCPG1
Degradation of o
] significantly
ER Luminal
CCPG1 Flow Cytometry suppresses the [41[5]
Cargo (6xIAPP- )
degradation of
RG)
the ER-phagy
substrate.
Loss of CCPG1
leads to
distension and
CCPG1 ER Homeostasis  Microscopy disrupted [6]

distribution of the
ER in pancreatic

acinar cells.

Signaling Pathways and Mechanisms

RETREG1 and CCPGL1 utilize distinct signaling cascades to initiate and execute ER-phagy.
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RETREG1-Mediated ER-phagy

RETREG], the first identified mammalian ER-phagy receptor, primarily resides in the ER
sheets.[7] Its Reticulon Homology Domain (RHD) is crucial for inducing membrane curvature,
leading to the fragmentation of the ER.[8] The cytosolic portion of RETREG1 contains a LC3-
interacting region (LIR) motif that directly binds to LC3/GABARAP proteins on the phagophore,
thereby tethering the ER fragments to the nascent autophagosome for degradation.[7][8]
Upregulation of RETREG1 is a protective response to general ER stress, such as glucose

deprivation, helping to restore ER homeostasis.[7]
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RETREG1 signaling pathway in ER-phagy.
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CCPG1-Mediated ER-phagy

CCPGL1 functions as a non-canonical ER-phagy receptor with a unique mechanism for cargo
recognition.[9] Unlike RETREG1, CCPGL1 possesses a large luminal domain containing several
cargo-interacting regions (CIRs) that directly bind to specific ER luminal proteins, such as
aggregated pro-islet amyloid polypeptide (IAPP) and prolyl 3-hydroxylase family member 4
(P3H4).[4][10] This makes CCPGL1 a bispecific receptor, connecting luminal cargo to the
cytosolic autophagy machinery.[4] Its cytosolic N-terminus contains not only a LIR motif for
LC3/GABARAP binding but also two FIP200-interacting regions (FIRs) that engage the ULK1
complex, a key initiator of autophagy.[4][9] The transcription of CCPGL1 is induced by ER
stress, suggesting a role in clearing misfolded or aggregated proteins from the ER lumen.[6]
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CCPGL1 signaling pathway in ER-phagy.
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Experimental Protocols
Quantitative ER-phagy Flux Assay using Flow Cytometry

This protocol allows for the quantification of ER-phagy flux by measuring the delivery of an ER-
resident tandem fluorescent reporter to the lysosome.

Principle: A tandem fluorescent protein (e.g., mCherry-GFP) targeted to the ER will exhibit both
red and green fluorescence. Upon delivery to the acidic environment of the lysosome via ER-
phagy, the GFP signal is quenched while the mCherry signal remains stable. An increase in the
red-only fluorescent population indicates an increase in ER-phagy flux.

Click to download full resolution via product page

Workflow for quantitative ER-phagy flux assay.

Materials:

o Cells stably expressing an ER-targeted mCherry-GFP reporter (e.g., ss-mCherry-GFP-
KDEL)

o Complete cell culture medium
e ER stress inducer (e.g., Tunicamycin) or starvation medium (e.g., EBSS)
e Phosphate-buffered saline (PBS)

e Trypsin-EDTA
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» Flow cytometry staining buffer (e.g., PBS with 2% FBS)
e Flow cytometer
Procedure:
e Cell Culture and Treatment:
o Plate cells expressing the ER-phagy reporter at an appropriate density.

o Induce ER-phagy by treating cells with an ER stressor (e.g., 1 pg/mL Tunicamycin for 16
hours) or by replacing the culture medium with starvation medium for a designated time.
Include a non-treated control group.

e Cell Harvesting:
o Wash cells twice with ice-cold PBS.
o Detach cells using Trypsin-EDTA and neutralize with complete medium.

o Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes at
4°C.

e Staining and Analysis:

o Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold flow cytometry
staining buffer.

o Filter the cell suspension through a cell strainer to obtain a single-cell suspension.

o Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for
detecting mCherry and GFP.

o Gate on the live, single-cell population using forward and side scatter.

o Create a dot plot of mCherry versus GFP fluorescence. The population of cells with high
mCherry and low GFP signal represents cells undergoing ER-phagy.
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o Data Quantification:

o Quantify the percentage of cells in the "red-only" gate for each condition. An increase in
this percentage in treated cells compared to control cells indicates an induction of ER-
phagy flux.

Co-immunoprecipitation (Co-IP) of RETREG1/CCPG1
with Interacting Partners

This protocol details the immunoprecipitation of RETREG1 or CCPG1 to identify and confirm
their interactions with autophagy-related proteins.

Wash beads to
remove non-specific
binding

Incubate with
primary antibody
(anti-RETREGL1 or anti-CCPG1)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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